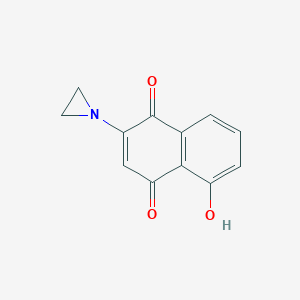

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone

Übersicht

Beschreibung

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This compound is characterized by the presence of an aziridine ring and a hydroxyl group attached to the naphthoquinone core. The unique structure of this compound contributes to its significant pharmacological properties, including antibacterial, antifungal, and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone typically involves the introduction of an aziridine ring to the naphthoquinone core. One common method includes the reaction of 5-hydroxy-1,4-naphthoquinone with aziridine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the aziridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives with altered redox properties.

Reduction: Hydroquinone derivatives with enhanced stability.

Substitution: Various substituted naphthoquinone derivatives with potential biological activities.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the most significant applications of 2-aziridinyl-5-hydroxy-1,4-naphthoquinone is its role as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity towards cancer cells, particularly those rich in NAD(P)H:quinone oxidoreductase-1 (NQO1). This selectivity enhances its potential as a targeted therapy for tumors with high NQO1 expression, which is often found in various types of cancers.

Case Study:

In vitro studies demonstrated that this compound effectively induced apoptosis in cancer cell lines while sparing normal cells. These findings suggest that the compound could be developed into a novel anticancer drug with minimized side effects compared to conventional chemotherapeutics .

Bioreductive Activation

The compound has been investigated for its bioreductive activation properties, which are crucial for the development of prodrugs that become activated in hypoxic tumor environments. The ability of this compound to undergo bioreduction makes it a candidate for creating drugs that can selectively target hypoxic tumor cells, enhancing therapeutic efficacy while reducing systemic toxicity.

Research Findings:

Studies have shown that derivatives of 5-hydroxy-1,4-naphthoquinone, including 2-aziridinyl variants, exhibit enhanced bioreductive activation under hypoxic conditions. This property allows for the selective release of cytotoxic agents in oxygen-deprived tumor microenvironments .

Antiplatelet Activity

Recent research has identified this compound as a dual-action agent with antiplatelet and anticancer properties. The compound inhibits protein disulfide isomerase (PDI), which plays a role in platelet activation and cancer cell proliferation.

Case Study:

In experiments assessing platelet aggregation, the compound demonstrated significant inhibition of platelet activation pathways. This dual functionality positions it as a promising candidate for treating conditions where both cancer progression and thrombosis are concerns .

Synthesis of Novel Derivatives

The synthesis of new derivatives based on this compound is an area of active research. Modifications to the aziridine and naphthoquinone moieties can lead to compounds with enhanced biological activities or improved pharmacokinetic profiles.

Research Insights:

Innovative synthetic strategies have been employed to create various naphthoquinone derivatives with altered functional groups. These derivatives have been screened for their biological activities, leading to the discovery of compounds with improved efficacy against resistant cancer cell lines .

Electrochemical Applications

This compound also finds applications in electrochemical sensing. Its ability to undergo redox reactions makes it suitable for developing sensors for detecting biomolecules such as glucose.

Application Example:

The compound has been utilized in the synthesis of poly(hydroxyl-1,4-naphthoquinone)-stabilized gold nanoparticles (AuNQ NPs), which are employed in nonenzymatic electrochemical detection methods. This application highlights its versatility beyond medicinal chemistry into materials science .

Wirkmechanismus

The mechanism of action of 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. It also targets specific enzymes and proteins, disrupting cellular functions and inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Hydroxy-1,4-naphthoquinone (Juglone): Known for its antifungal and anticancer properties.

2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits strong antibacterial activity.

2-Bromo-5-hydroxy-1,4-naphthoquinone: Effective against various bacterial strains

Uniqueness

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone stands out due to the presence of the aziridine ring, which imparts unique reactivity and biological activity. This structural feature enhances its potential as a therapeutic agent and a versatile chemical intermediate .

Biologische Aktivität

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, notable for its diverse biological activities. This compound incorporates an aziridine ring and a hydroxyl group, which enhance its pharmacological properties, including antibacterial, antifungal, and anticancer activities. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound contributes significantly to its biological activity. The presence of the aziridine ring allows for unique reactivity patterns that are not observed in simpler naphthoquinones.

| Property | Description |

|---|---|

| Chemical Formula | C₁₃H₉N₁O₃ |

| Molecular Weight | 229.21 g/mol |

| CAS Number | 120618-66-8 |

The mechanism of action for this compound involves several pathways:

- Redox Cycling : The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cell death in cancer cells .

- Enzyme Inhibition : It targets specific enzymes and proteins, disrupting cellular functions and inducing apoptosis in malignant cells.

- Biofilm Inhibition : At non-bactericidal doses, it has been shown to inhibit biofilm formation, which is crucial in treating chronic infections .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound induces apoptosis in HeLa cells with an IC₅₀ value indicating effective growth inhibition .

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| HeLa | 7.54 | Induces apoptosis |

| IGROV-1 | 3.8 | Significant growth inhibition |

| HL-60 | 10.5 | Not tested |

Antimicrobial Activity

The compound has also shown promising results against various bacterial and fungal strains:

- Antibacterial Studies : It demonstrates activity against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have highlighted the effectiveness of naphthoquinones, including derivatives like this compound:

- Study on AML Cells : A bis-aziridinyl dimeric naphthoquinone showed potent anti-leukemic activity with IC₅₀ values ranging from 0.18 to 2 µM against acute myeloid leukemia (AML) cell lines .

- In Vivo Efficacy : In animal models, compounds derived from naphthoquinones have reduced tumor volumes significantly compared to control groups without causing severe toxicity .

Comparative Analysis with Similar Compounds

Comparing this compound with other naphthoquinone derivatives reveals its unique advantages:

| Compound Name | Biological Activity |

|---|---|

| 5-Hydroxy-1,4-naphthoquinone | Antifungal and anticancer |

| 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone | Strong antibacterial activity |

| 2-Bromo-5-hydroxy-1,4-naphthoquinone | Effective against various bacterial strains |

Eigenschaften

IUPAC Name |

2-(aziridin-1-yl)-5-hydroxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-9-3-1-2-7-11(9)10(15)6-8(12(7)16)13-4-5-13/h1-3,6,14H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPLAUSTEMHFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C2=CC(=O)C3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152936 | |

| Record name | 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120618-66-8 | |

| Record name | 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120618668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.